molecular formula C8H14O2 B2808356 6-(propan-2-yl)oxan-2-one CAS No. 28525-62-4

6-(propan-2-yl)oxan-2-one

Cat. No.: B2808356
CAS No.: 28525-62-4
M. Wt: 142.198
InChI Key: RLTHFZWNJMIBRY-UHFFFAOYSA-N
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Description

6-(propan-2-yl)oxan-2-one is a chemical compound with the molecular formula C8H14O2. It is a member of the pyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound is also known by other names such as δ-octalactone and 5-octanolide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)oxan-2-one can be achieved through various methods. One common approach involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. The one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement in the presence of pyrrolidine and heat . Another method includes the hydrogenation of dihydropyran using Raney nickel .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, and green reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)oxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .

Major Products

The major products formed from these reactions include various lactones, alcohols, and substituted pyran derivatives .

Comparison with Similar Compounds

Similar Compounds

  • δ-Octalactone
  • δ-Propylvalerolactone
  • Octanoic acid, 5-hydroxy-, δ-lactone
  • 5-Hydroxyoctanoic acid δ-lactone
  • β-Octalactone
  • δ-Octanolactone
  • δ-Octanolide
  • 5-Octanolide
  • 6-Propyltetrahydro-2H-pyran-2-one
  • 5-octanolide (δ-octalactone)
  • D-octanolactone

Uniqueness

6-(propan-2-yl)oxan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This substitution can influence its reactivity and interactions in various chemical and biological systems .

Properties

IUPAC Name

6-propan-2-yloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)7-4-3-5-8(9)10-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTHFZWNJMIBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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